Histamine Release Capacity: Ganirelix Demonstrates Intermediate Propensity in Human Skin Ex Vivo Model
In an ex vivo model using fresh human skin samples, ganirelix acetate exhibited a moderate, non-significant increase in histamine release at 100 μg/mL (81 ± 27% increase relative to basal), positioning its histamine-liberating propensity as intermediate between degarelix (no significant effect at 3–300 μg/mL) and cetrorelix (228 ± 111% increase at 30 μg/mL; 279 ± 46% increase at 300 μg/mL, P < 0.05) [1]. The rank order of histamine release capacity was: degarelix < ganirelix < abarelix < cetrorelix [2].
| Evidence Dimension | Histamine release increase relative to basal (%, mean ± SEM) |
|---|---|
| Target Compound Data | 81 ± 27% at 100 μg/mL (non-significant) |
| Comparator Or Baseline | Cetrorelix: 228 ± 111% at 30 μg/mL, 279 ± 46% at 300 μg/mL (P < 0.05); Degarelix: no significant effect at 3–300 μg/mL |
| Quantified Difference | Ganirelix 147% lower at 30 μg/mL equivalent; 198% lower at 300 μg/mL compared to cetrorelix |
| Conditions | Ex vivo human skin samples from cosmetic plastic surgery; drug incubation; histamine measured as percent increase over basal release |
Why This Matters
This intermediate histamine release profile informs safety selection when balancing anaphylaxis risk against the higher histamine-liberating capacity of cetrorelix in patients with known mast cell sensitivity.
- [1] Koechling W, Hjortkjaer R, Tankó LB. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples. Br J Clin Pharmacol. 2010;70(4):580-587. View Source
- [2] Koechling W, Hjortkjaer R, Tankó LB. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples. Br J Clin Pharmacol. 2010;70(4):580-587. View Source
